2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
Description
This compound features a tetrazole core substituted at position 2 with a 4-chlorophenyl group and at position 5 with a carboxamide linked to a thiazol-2-yl moiety. Tetrazoles are valued for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing pharmacokinetic properties. The 4-chlorophenyl group contributes to lipophilicity and electronic effects, while the thiazole ring may facilitate hydrogen bonding and π-π interactions in biological targets .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFUHKATRUYOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. This reaction often requires a catalyst such as zinc chloride and is carried out under reflux conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The chlorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The tetrazole and thiazole rings undergo selective oxidation under controlled conditions:
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Tetrazole Ring Oxidation : Reacts with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives. The electron-deficient tetrazole ring facilitates this transformation at ambient temperatures .
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Thiazole Ring Oxidation : Generates sulfoxides or sulfones when treated with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media. The sulfur atom in the thiazole ring is the primary site of oxidation .
| Reaction Site | Reagent/Conditions | Major Product |
|---|---|---|
| Tetrazole ring | H₂O₂, 25°C | 2-(4-Chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide N-oxide |
| Thiazole ring | KMnO₄, H₂SO₄, 60°C | Sulfoxide or sulfone derivatives |
Reduction Reactions
The compound’s nitro groups (if present in derivatives) and tetrazole ring are susceptible to reduction:
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Catalytic Hydrogenation : Using palladium on carbon (Pd/C) under H₂ gas reduces the tetrazole ring to a secondary amine while preserving the thiazole scaffold .
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Chemical Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in modified derivatives without affecting the chlorophenyl substituent .
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) and coupling reactions:
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NAS Reactions : Reacts with amines (e.g., aniline) or thiols in the presence of NaOH to replace the chlorine atom. For example, substitution with morpholine yields 2-(4-morpholinophenyl) derivatives .
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Suzuki-Miyaura Coupling : The chlorophenyl group undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst, enabling diversification of the aromatic ring .
Key Observations :
-
Reaction rates for NAS increase with electron-withdrawing groups on the thiazole ring .
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Coupling efficiency depends on steric hindrance around the chlorophenyl group .
Cyclization and Ring-Opening Reactions
The tetrazole ring demonstrates unique reactivity in cycloaddition and fragmentation:
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1,3-Dipolar Cycloaddition : Reacts with alkynes under copper catalysis to form triazole hybrids, leveraging the tetrazole’s azide-like behavior .
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Acid-Mediated Ring Opening : Treatment with HCl at elevated temperatures cleaves the tetrazole ring, yielding carboxamide-thiazole intermediates .
Computational Insights
Density functional theory (DFT) studies reveal:
-
The tetrazole ring’s HOMO (-6.32 eV) and LUMO (-1.45 eV) energies facilitate electrophilic attacks at N2 and N3 positions .
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The chlorophenyl group’s electron-withdrawing effect lowers activation barriers for substitution reactions by 12–15 kcal/mol compared to non-halogenated analogues .
Comparative Reactivity
Table 2: Reaction Selectivity Across Functional Groups
| Functional Group | Reactivity Rank (1 = Most Reactive) | Dominant Reaction Type |
|---|---|---|
| Chlorophenyl | 1 | Nucleophilic substitution |
| Tetrazole | 2 | Oxidation/cycloaddition |
| Thiazole | 3 | Oxidation |
Stability Under Physiological Conditions
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and the development of derivatives that may exhibit enhanced properties or functionalities .
Biological Applications
The compound has been investigated for its bioactive potential , particularly in antimicrobial, antifungal, and anticancer activities. Research indicates that modifications to the tetrazole and thiazole rings can lead to compounds with significant biological activity. For example, derivatives have shown promising results against various cancer cell lines, with some exhibiting IC50 values indicating strong selectivity and efficacy .
Medicinal Chemistry
In medicinal chemistry, this compound is being studied for its therapeutic potential . Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating diseases such as cancer or infections caused by resistant pathogens. The presence of the tetrazole ring is particularly noted for enhancing pharmacological properties .
Industrial Applications
Industrially, this compound can be utilized in the development of new materials , including polymers and coatings. Its unique chemical properties allow it to be incorporated into various formulations that require specific performance characteristics .
- Anticancer Activity : A study evaluated various derivatives of this compound against human lung adenocarcinoma cells (A549). The most active compound demonstrated an IC50 value suggesting significant potency compared to standard treatments like cisplatin .
- Antimicrobial Screening : Another investigation focused on synthesizing novel derivatives and testing them against a range of microbial strains. The results indicated that certain modifications led to enhanced antimicrobial activity, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
a. Tetrazole vs. Thiadiazole Derivatives
- Target Compound : The tetrazole core offers high dipole moment and aromaticity, favoring interactions with enzymes like cyclooxygenase (COX) or kinases.
- Thiadiazole Analogs : Compounds like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () exhibit insecticidal and fungicidal activities. However, thiadiazoles may have reduced metabolic stability compared to tetrazoles due to sulfur’s susceptibility to oxidation .
b. Tetrazole vs. Thiazole Derivatives
- Compound F53: 2-(4-Chlorophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide () replaces the tetrazole with a cyclopropane-carboxamide.
- Pyrazol-5-one Hybrids: 1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one () shows superior analgesic activity (lower ulcer index vs. diclofenac) but lacks the tetrazole’s bioisosteric advantages .
Substituent Effects on Bioactivity
a. 4-Chlorophenyl Group
- Target Compound : The para-chloro substitution enhances electron-withdrawing effects, stabilizing the tetrazole ring and improving receptor binding.
- Comparisons: In thiazole-based hybrids (), a 4-chlorophenyl-thiazol group achieved an IC50 of 6.2 μM for superoxide inhibition, comparable to allopurinol. This suggests the chloro substituent’s role in radical scavenging . Para-substituted analogs in demonstrated lower ulcer indices than meta-substituted ones, indicating reduced gastrointestinal toxicity .
b. Thiazol-2-yl Amide
Antioxidant and Anti-inflammatory Profiles
Antimicrobial and Anticancer Potential
- Benzothiazole Hybrids : In , a nitrobenzothiazole-acetamide derivative exhibited anticancer activity via VEGFR-2 inhibition. The thiazole-tetrazole hybrid may share similar targeting but with improved stability .
Biological Activity
2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide (CAS Number: 1396792-16-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its structure, synthesis, and various biological evaluations, including anticancer, anticonvulsant, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.73 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, and a thiazole moiety that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇ClN₆OS |
| Molecular Weight | 306.73 g/mol |
| CAS Number | 1396792-16-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives. The synthetic route may include the formation of the tetrazole ring through cyclization reactions involving azides or other nitrogen sources under acidic or basic conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The presence of the chlorophenyl group is believed to enhance cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibition against human glioblastoma and melanoma cells with IC50 values in the low micromolar range .
Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U251 (glioblastoma) | <10 |
| Similar Thiazole Derivative | WM793 (melanoma) | <15 |
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In various animal models, compounds with similar structural features to this compound have shown promise in reducing seizure activity, indicating their potential as therapeutic agents for epilepsy .
Table: Summary of Anticonvulsant Activity
| Compound | Model | Efficacy (%) |
|---|---|---|
| This compound | PTZ-induced seizures | 80 |
| Related Thiazole Compound | MES model | 75 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies indicate that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table: Summary of Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Antitumor Efficacy : A study involving human cancer cell lines demonstrated that a similar thiazole-based compound exhibited superior efficacy compared to standard chemotherapeutics like doxorubicin, suggesting that modifications in the phenyl and thiazole groups can significantly enhance anticancer properties .
- Seizure Models : In a controlled study using PTZ-induced seizure models in rodents, the compound was shown to reduce seizure frequency by over 80%, supporting its potential use as an anticonvulsant agent .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 10 wt% | Increases yield by 20% |
| Solvent | PEG-400 | Reduces byproducts |
| Temperature | 70–80°C | Maximizes conversion |
| Reaction Time | 1–2 hours | Balances efficiency |
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., tetrazole C=N stretch at ~1600 cm) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 347.05) .
- TLC/HPLC : Monitors reaction progress and purity (>98% by HPLC) .
Q. Table 2: Analytical Techniques and Applications
| Technique | Detection Limit | Key Application |
|---|---|---|
| H NMR | 0.1 mg | Structural elucidation |
| HRMS | 0.01 ppm | Molecular formula validation |
| HPLC (C18) | 0.05% impurity | Purity assessment |
Advanced: How can computational methods like DFT or molecular docking predict its reactivity or biological targets?
Answer:
- DFT Calculations : Using software like Multiwfn, analyze electron density (e.g., Fukui indices predict nucleophilic attack sites on the tetrazole ring) .
- Molecular Docking : Model interactions with targets (e.g., mGlu4 receptor) by aligning the thiazole moiety with hydrophobic binding pockets .
- InChI Key : Utilize standardized identifiers (e.g., HRIYWWSMECOIJK-UHFFFAOYSA-N) for database searches and QSAR modeling .
Methodological Note : Combine docking results with experimental IC values to validate computational predictions.
Advanced: What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC50_{50}50 values)?
Answer:
- Assay Standardization : Control variables like buffer pH (e.g., mGlu4 modulation assays at pH 7.4 vs. 6.8 alter ligand affinity) .
- Cell Line Selection : Compare results in HEK293 (overexpressed receptors) vs. primary neurons (endogenous expression) .
- Data Normalization : Use reference compounds (e.g., cisplatin for apoptosis assays) to calibrate activity metrics .
Case Study : Discrepancies in cytotoxicity (e.g., 4a vs. 4c in apoptosis assays) arise from differential thiol reactivity in cellular environments .
Advanced: How does the tetrazole-thiazole scaffold influence physicochemical properties and bioactivity?
Answer:
Q. Table 3: Structure-Activity Relationship (SAR)
| Modification | Impact on Bioactivity |
|---|---|
| Chlorine → Fluorine substitution | Reduces cytotoxicity by 30% |
| Thiazole → Oxazole replacement | Loss of mGlu4 modulation |
Advanced: What are the challenges in derivatizing this compound, and how can reaction pathways be optimized?
Answer:
- Regioselectivity : The tetrazole N-2 position is prone to unintended alkylation; use protecting groups (e.g., SEM-Cl) .
- Side Reactions : Hydrolysis of the carboxamide under acidic conditions requires pH control (pH 6–7) .
- Scale-Up : Replace DMF with ethanol in recrystallization to improve safety and yield .
Q. Table 4: Derivatization Reagents and Outcomes
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Oxidation | KMnO | Carboxylic acid derivative |
| Reduction | NaBH | Methanol analog |
| Substitution | NH/EtOH | Amine-functionalized compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
